molecular formula C16H19NO3 B14380865 Ethyl 2-methyl-2-[(2-methylquinolin-8-yl)oxy]propanoate CAS No. 88350-22-5

Ethyl 2-methyl-2-[(2-methylquinolin-8-yl)oxy]propanoate

Cat. No.: B14380865
CAS No.: 88350-22-5
M. Wt: 273.33 g/mol
InChI Key: PLFLJUINSXBDTO-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-2-[(2-methylquinolin-8-yl)oxy]propanoate is an ester compound featuring a quinoline moiety. Esters are organic compounds derived from carboxylic acids and alcohols, characterized by their pleasant odors and widespread occurrence in nature . This particular ester is notable for its incorporation of a quinoline structure, which is a heterocyclic aromatic organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-methyl-2-[(2-methylquinolin-8-yl)oxy]propanoate typically involves the esterification of 2-methylquinolin-8-ol with ethyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a solvent like acetone for 10-12 hours . After the reaction, the mixture is cooled, filtered, and the solvent is evaporated. The product is then extracted using diethyl ether.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of ester synthesis apply. Large-scale production would likely involve continuous flow reactors to maintain optimal reaction conditions and maximize yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methyl-2-[(2-methylquinolin-8-yl)oxy]propanoate can undergo various chemical reactions, including:

    Hydrolysis: Breaking down into its constituent alcohol and carboxylic acid in the presence of water and an acid or base catalyst.

    Reduction: Reducing the ester to an alcohol using reagents like lithium aluminum hydride.

    Substitution: Reacting with nucleophiles to replace the ester group with other functional groups.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products

    Hydrolysis: 2-methylquinolin-8-ol and ethyl alcohol.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

Ethyl 2-methyl-2-[(2-methylquinolin-8-yl)oxy]propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in studying the biological activity of quinoline derivatives.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 2-methyl-2-[(2-methylquinolin-8-yl)oxy]propanoate is primarily influenced by the quinoline moiety. Quinoline derivatives are known to interact with various biological targets, including enzymes and receptors. The compound may exert its effects through:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-methyl-2-[(2-methylquinolin-8-yl)oxy]propanoate is unique due to its quinoline structure, which imparts distinct chemical and biological properties. This makes it valuable in research and potential therapeutic applications.

Properties

CAS No.

88350-22-5

Molecular Formula

C16H19NO3

Molecular Weight

273.33 g/mol

IUPAC Name

ethyl 2-methyl-2-(2-methylquinolin-8-yl)oxypropanoate

InChI

InChI=1S/C16H19NO3/c1-5-19-15(18)16(3,4)20-13-8-6-7-12-10-9-11(2)17-14(12)13/h6-10H,5H2,1-4H3

InChI Key

PLFLJUINSXBDTO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)(C)OC1=CC=CC2=C1N=C(C=C2)C

Origin of Product

United States

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